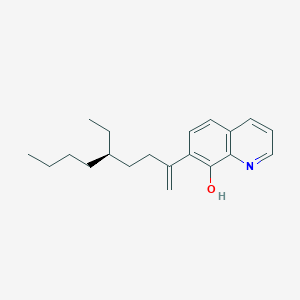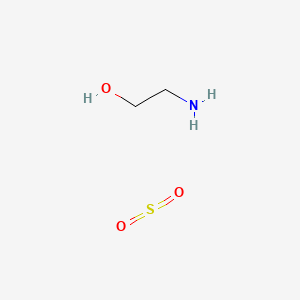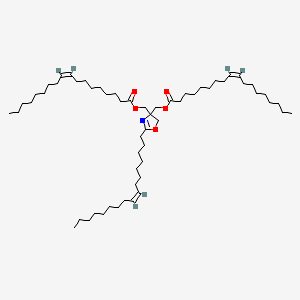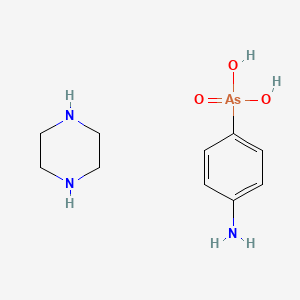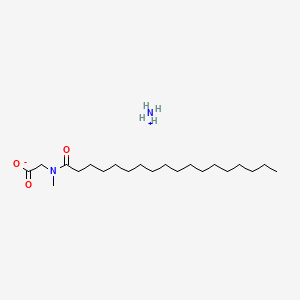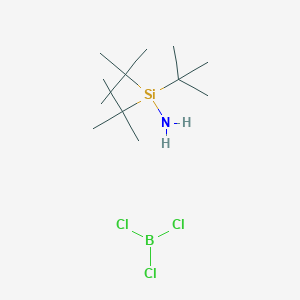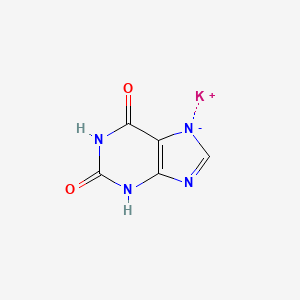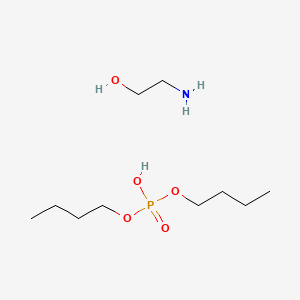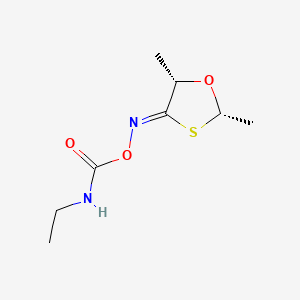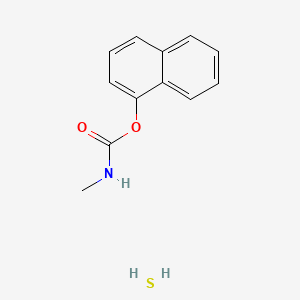
1-Naphthalenol, methylcarbamate, mixt. with sulfur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, methylcarbamate, mixt. with sulfur is a chemical compound that combines 1-Naphthalenol methylcarbamate with sulfur. This compound is known for its applications in various fields, including agriculture and industry. It is often used as an insecticide due to its effectiveness in controlling pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol methylcarbamate typically involves the reaction of 1-Naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of sulfur in the mixture can be achieved by adding elemental sulfur during the synthesis process.
Industrial Production Methods
Industrial production of 1-Naphthalenol methylcarbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The addition of sulfur is carefully controlled to achieve the desired mixture.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can produce different naphthyl derivatives.
Applications De Recherche Scientifique
1-Naphthalenol methylcarbamate, mixt. with sulfur, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs.
Industry: Utilized in the production of various industrial products, including pesticides and other chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol methylcarbamate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound inhibits the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol: A related compound with similar chemical properties but without the carbamate group.
Methylcarbamate: Another related compound that lacks the naphthalenol moiety.
Carbaryl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
1-Naphthalenol methylcarbamate, mixt. with sulfur, is unique due to the combination of the naphthalenol and carbamate groups, along with the presence of sulfur. This combination enhances its effectiveness as an insecticide and provides additional chemical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
65437-74-3 |
|---|---|
Formule moléculaire |
C12H13NO2S |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
naphthalen-1-yl N-methylcarbamate;sulfane |
InChI |
InChI=1S/C12H11NO2.H2S/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3,(H,13,14);1H2 |
Clé InChI |
AHZVZXSSVXDEJP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=CC=CC=C21.S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


